

Application Notes and Protocols for Carboxyrhodamine 110-PEG4-Alkyne in Click Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carboxyrhodamine 110-PEG4-alkyne

Cat. No.: B606485

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of **Carboxyrhodamine 110-PEG4-alkyne**, a high-performance fluorescent probe, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This protocol is designed for the specific and efficient labeling of azide-modified biomolecules, such as proteins and nucleic acids, for visualization and quantification.

Carboxyrhodamine 110 is a bright and exceptionally photostable green fluorescent dye, making it a superior alternative to other common green fluorophores like Alexa Fluor 488.^{[1][2]} Its fluorescence is notably insensitive to pH changes in the physiological range (pH 4-9).^{[1][2]} The integrated polyethylene glycol (PEG4) spacer enhances the solubility of the dye in aqueous buffers and minimizes steric hindrance between the dye and the target biomolecule, ensuring that the biological activity of the labeled molecule is preserved.^[2] The terminal alkyne group allows for a highly specific and efficient covalent reaction with azide-functionalized molecules.^[3]

Core Applications

The versatility and bioorthogonality of the click chemistry reaction make **Carboxyrhodamine 110-PEG4-alkyne** a powerful tool for a wide range of applications in biological research and

drug development, including:

- **Proteomics:** Labeling and visualization of newly synthesized proteins (nascent proteome) to monitor protein expression, localization, and turnover.
- **Genomics and Transcriptomics:** Fluorescent labeling of azide-modified DNA or RNA for imaging and pull-down assays to identify binding partners.
- **Cell Biology:** Tracking the localization and dynamics of specific biomolecules within living or fixed cells.
- **Drug Development:** Conjugating the fluorescent dye to therapeutic agents or targeting ligands to study their distribution and cellular uptake.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **Carboxyrhodamine 110-PEG4-alkyne**.

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₃ N ₃ O ₈	[2]
Molecular Weight	587.62 g/mol	[2]
Excitation Maximum (λ _{ex})	501 nm (in MeOH)	[2]
Emission Maximum (λ _{em})	525 nm (in MeOH)	[2]
Molar Extinction Coefficient (ε)	74,000 L·mol ⁻¹ ·cm ⁻¹ (in MeOH)	[2]
Solubility	DMF, DMSO, MeOH	[2]
Purity	≥ 90% (HPLC)	[2]

Experimental Protocols

This section provides a detailed protocol for the labeling of an azide-modified protein with **Carboxyrhodamine 110-PEG4-alkyne**. This protocol can be adapted for other azide-

containing biomolecules.

Materials and Reagents

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, free of sodium azide)
- **Carboxyrhodamine 110-PEG4-alkyne**
- Dimethyl sulfoxide (DMSO), anhydrous
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate
- Deionized water
- Purification resin (e.g., size-exclusion chromatography column)

Protocol 1: Labeling of Azide-Modified Proteins

This protocol outlines the steps for the covalent attachment of **Carboxyrhodamine 110-PEG4-alkyne** to a protein that has been metabolically or chemically modified to contain an azide group.

1. Preparation of Stock Solutions:

- **Carboxyrhodamine 110-PEG4-alkyne** (10 mM): Dissolve 1 mg of **Carboxyrhodamine 110-PEG4-alkyne** (MW: 587.62) in 170 μL of anhydrous DMSO. Vortex to ensure complete dissolution. Store at -20°C , protected from light.
- Copper(II) Sulfate (CuSO_4) (20 mM): Dissolve 5.0 mg of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in 1 mL of deionized water. Store at room temperature.
- THPTA (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of deionized water. Store at -20°C .

- Sodium Ascorbate (300 mM): Prepare this solution fresh for each experiment. Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water.

2. Click Chemistry Reaction:

- In a microcentrifuge tube, combine the following reagents in the specified order:
 - Azide-modified protein solution (e.g., 50 μ L of a 1-5 mg/mL solution in PBS)
 - 90 μ L of PBS buffer
 - **Carboxyrhodamine 110-PEG4-alkyne** stock solution (a 3-10 fold molar excess over the protein is recommended)
 - 10 μ L of 100 mM THPTA solution
 - 10 μ L of 20 mM CuSO₄ solution
- Vortex the mixture briefly after the addition of the CuSO₄ solution.
- Initiate the click reaction by adding 10 μ L of freshly prepared 300 mM sodium ascorbate solution.
- Vortex the reaction mixture gently.
- Protect the reaction from light and incubate at room temperature for 30 minutes to 2 hours.

3. Purification of the Labeled Protein:

- Remove the unreacted dye and other small molecules from the labeled protein using a desalting column (size-exclusion chromatography).
- Equilibrate the desalting column with PBS buffer.
- Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The fluorescently labeled protein will elute first.

- Monitor the elution of the protein by measuring the absorbance at 280 nm and the fluorescence of Carboxyrhodamine 110 at an excitation of ~501 nm and emission of ~525 nm.

4. Analysis and Storage:

- Confirm the successful labeling of the protein by SDS-PAGE followed by in-gel fluorescence scanning.
- Determine the degree of labeling using UV-Vis spectroscopy.
- Store the purified, labeled protein at 4°C, protected from light, for short-term storage or at -80°C for long-term storage.

Visualizations

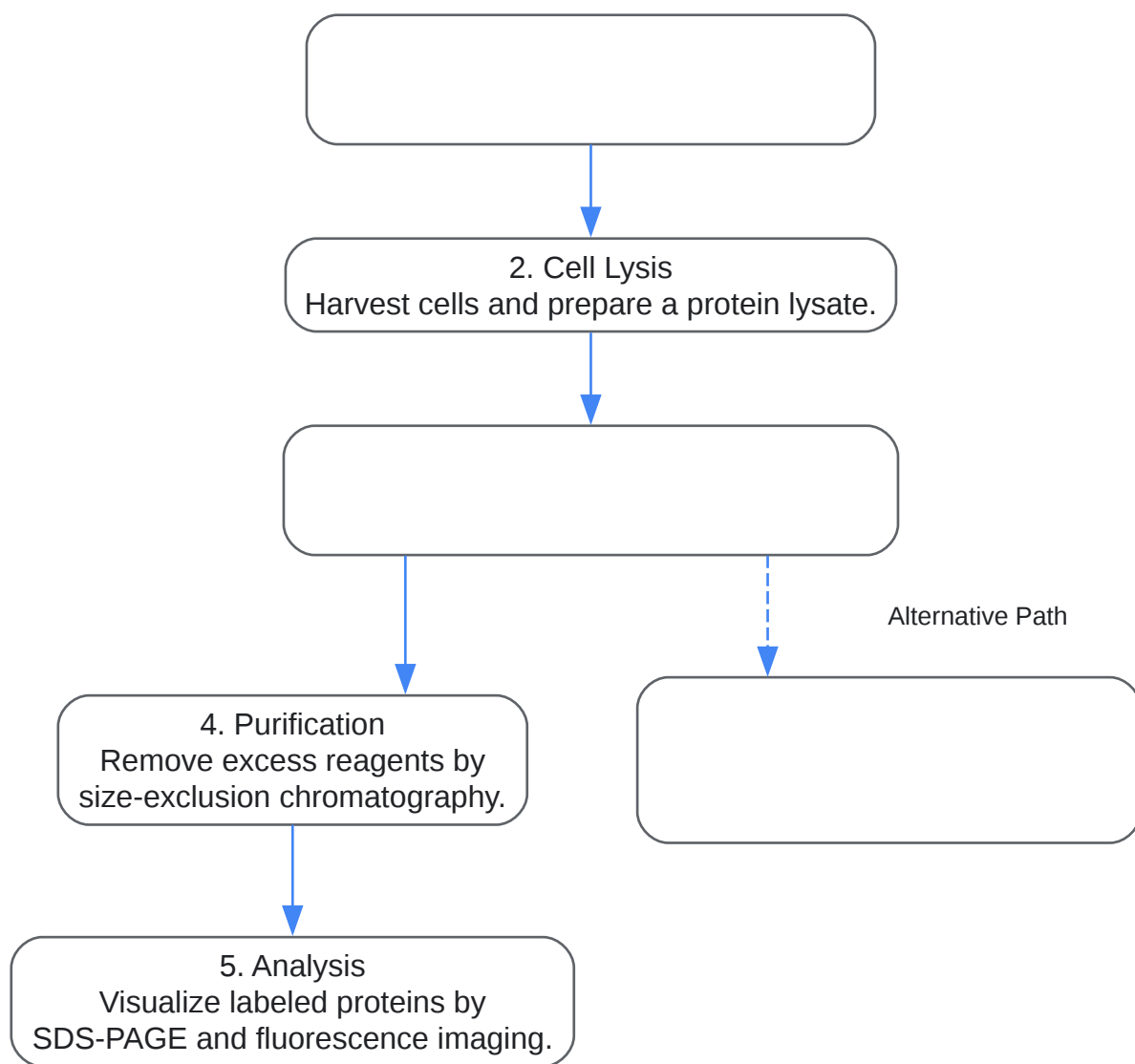
Click Chemistry Reaction Mechanism

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between an azide and a terminal alkyne.

Caption: The CuAAC reaction covalently links an azide-modified biomolecule with **Carboxyrhodamine 110-PEG4-alkyne**.

Experimental Workflow for Labeling Nascent Proteins

This workflow illustrates the process of metabolically labeling newly synthesized proteins in cells with an azide-containing amino acid analog, followed by fluorescent tagging with **Carboxyrhodamine 110-PEG4-alkyne** for imaging.



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Caption: Workflow for labeling and imaging nascent proteins using click chemistry with **Carboxyrhodamine 110-PEG4-alkyne**.

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